N2-(tert-Butyl)-6-chloro-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-(tert-Butyl)-6-chloro-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C14H18ClN5 and its molecular weight is 291.78 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Mobility and Degradation Pathways
Terbuthylazine, a related compound to N2-(tert-Butyl)-6-chloro-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine, has been studied for its degradation pathways in agricultural soils. Research conducted by Guzzella, Rullo, Pozzoni, and Giuliano (2003) using lysimeters on a field scale revealed that its transformation products, derived from dealkylation and hydroxylation reactions, pose a risk of aquifer contamination (Guzzella et al., 2003).
Electrochemical Reduction
Brown (2018) conducted a study on the electrochemical reduction of terbuthylazine under acidic conditions. This work provides insights into the reduction pathways of chloro-s-triazine herbicides, suggesting a 4-electron reduction process involving elimination of the chloro group and reduction of the s-triazine ring (Brown, 2018).
Computational Chemistry Study
The hydrolysis of atrazine and related 2-chloro-s-triazines was explored by Sawunyama and Bailey (2002) using computational chemistry. Their findings indicate that hydrolysis trends for these compounds are not significantly affected by side-chain amine-nitrogen alkyl substituents (Sawunyama & Bailey, 2002).
Antiphoto-Oxidative Stability Effects
Xue-chuan (2003) studied the antiphoto-oxidative stability effects of a compound synthesized from alkylated piperidineamine and cyanuric chloride, related to the chemical structure of interest. The blend exhibited excellent antiphoto-oxidative performance (Xue-chuan, 2003).
Crystal Packing and Hydrogen Bonds
Yi-Ping Jiang et al. (2007) investigated a related compound, focusing on its crystal packing and hydrogen bonding properties. Their findings provide insights into the structural characteristics of similar triazine derivatives (Yi‐Ping Jiang et al., 2007).
Dopamine Polymerization
A study by Oliveira et al. (2016) described the catecholase-like catalytic activity and dopamine polymerization using a dinuclear complex containing a triazine-based ligand. This research opens pathways for understanding the biochemical interactions involving triazine derivatives (Oliveira et al., 2016).
Degradation Pathways in Constructed Wetlands
Gikas et al. (2012) developed a method to study the degradation pathways of terbuthylazine in constructed wetlands. Their findings contribute to the understanding of environmental impacts of triazine herbicides (Gikas et al., 2012).
Excited States of sym-Triazine-Based Herbicides
Oliva et al. (2005) conducted a computational and luminescence study on the low-lying excited states of sym-triazines. The findings from this study provide valuable information on the photophysical properties of triazine herbicides (Oliva et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-N-tert-butyl-6-chloro-4-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN5/c1-9-5-7-10(8-6-9)16-12-17-11(15)18-13(19-12)20-14(2,3)4/h5-8H,1-4H3,(H2,16,17,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGDVOOEMHTAPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354674 |
Source
|
Record name | STK064997 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47203482 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
299929-72-9 |
Source
|
Record name | STK064997 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.